molecular formula C20H22Cl2N2O3S B4224448 1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide

1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide

Cat. No.: B4224448
M. Wt: 441.4 g/mol
InChI Key: NKFACVGXCOBAGI-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a phenylethyl group, making it a versatile molecule for different chemical reactions and applications.

Future Directions

The study of piperidine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the phenylethyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
  • 1-[(2,4-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide
  • 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-3-pyrrolidinecarboxamide

Uniqueness

1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c21-17-8-9-18(22)19(13-17)28(26,27)24-12-4-7-16(14-24)20(25)23-11-10-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,16H,4,7,10-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFACVGXCOBAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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